molecular formula C9H8N2OS B6153611 3-(4-methylphenyl)-4,5-dihydro-1,2,4-thiadiazol-5-one CAS No. 110991-32-7

3-(4-methylphenyl)-4,5-dihydro-1,2,4-thiadiazol-5-one

Cat. No.: B6153611
CAS No.: 110991-32-7
M. Wt: 192.2
InChI Key:
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Description

3-(4-methylphenyl)-4,5-dihydro-1,2,4-thiadiazol-5-one is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the 4-methylphenyl group in the structure enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-4,5-dihydro-1,2,4-thiadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-4,5-dihydro-1,2,4-thiadiazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methylphenyl)-4,5-dihydro-1,2,4-thiadiazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-4,5-dihydro-1,2,4-thiadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-1,2,4-thiadiazole
  • 4,5-dihydro-1,2,4-thiadiazol-5-one
  • 3-(4-chlorophenyl)-4,5-dihydro-1,2,4-thiadiazol-5-one

Uniqueness

3-(4-methylphenyl)-4,5-dihydro-1,2,4-thiadiazol-5-one is unique due to the presence of the 4-methylphenyl group, which can enhance its biological activity and chemical stability. This structural feature can lead to improved pharmacokinetic properties and increased potency compared to similar compounds.

Properties

CAS No.

110991-32-7

Molecular Formula

C9H8N2OS

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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